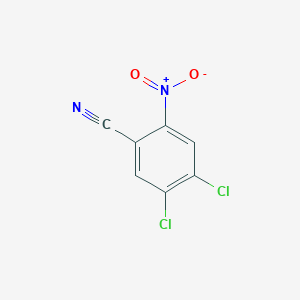
4,5-Dichloro-2-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dichloro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2 and a molecular weight of 217.01 g/mol . It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
4,5-Dichloro-2-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,5-dichloronitrobenzene with copper (I) cyanide in an inert solvent such as N,N-dimethylformamide, N-methylpyrrolidone, or pyridine. The reaction is typically carried out at a temperature range of 140°C to 170°C for 2.6 to 6.0 hours . The use of inorganic cyanides like potassium cyanide or sodium cyanide can enhance the reaction efficiency .
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but optimized for larger quantities. The reaction mixture is often poured into toluene, filtered to remove insoluble materials, and the filtrate is distilled to dryness. The residue is then washed with carbon tetrachloride to obtain the final product .
化学反应分析
Types of Reactions
4,5-Dichloro-2-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Reduction: 4,5-Dichloro-2-aminobenzonitrile.
Oxidation: Oxidized derivatives depending on the specific conditions used.
科学研究应用
4,5-Dichloro-2-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and as a probe for biochemical pathways.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-Dichloro-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atoms can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity .
相似化合物的比较
Similar Compounds
Benzonitrile: A simpler analog with a single nitrile group and no additional substituents.
2,6-Dichlorobenzonitrile: Similar structure but with chlorine atoms at different positions on the benzene ring.
4-Chloro-2-nitrobenzonitrile: Contains only one chlorine atom and a nitro group.
Uniqueness
4,5-Dichloro-2-nitrobenzonitrile is unique due to the specific positioning of its chlorine and nitro groups, which confer distinct reactivity and properties. This makes it particularly valuable as an intermediate in the synthesis of specialized pharmaceuticals and agrochemicals .
属性
IUPAC Name |
4,5-dichloro-2-nitrobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOUPUFGJBXFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
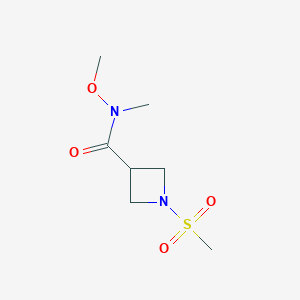
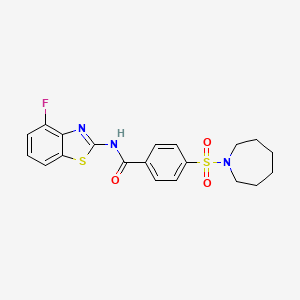

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2666818.png)
![3-{[1-(5-chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2666820.png)
![exo-3-(Boc-aminomethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2666823.png)
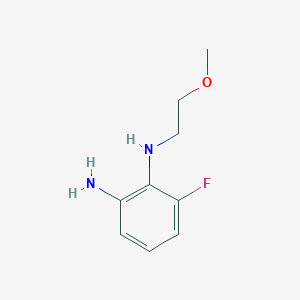
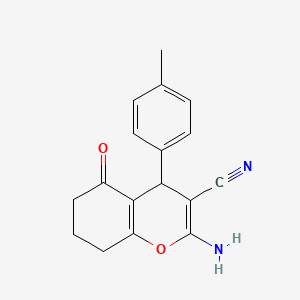
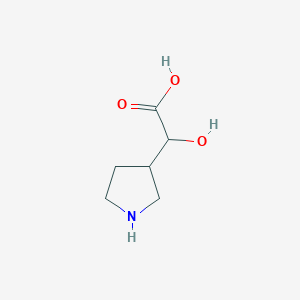
![N'-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2666831.png)
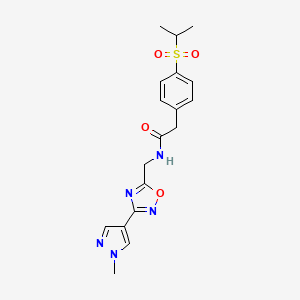
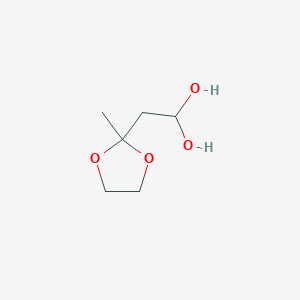
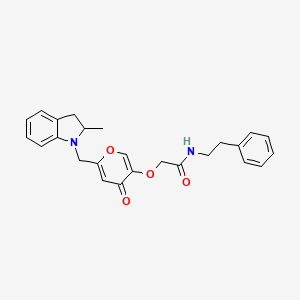
![methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2666837.png)
